molecular formula C12H7Cl2N3 B1490484 2-((2,5-Dichlorophenyl)amino)nicotinonitrile CAS No. 1019357-51-7

2-((2,5-Dichlorophenyl)amino)nicotinonitrile

Cat. No.: B1490484
CAS No.: 1019357-51-7
M. Wt: 264.11 g/mol
InChI Key: FOBDOMCVNBTSBL-UHFFFAOYSA-N
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Description

2-((2,5-Dichlorophenyl)amino)nicotinonitrile ( 1019357-51-7) is a nitrogen-containing heterocyclic compound with a molecular weight of 264.11 g/mol and the molecular formula C12H7Cl2N3 . It belongs to the class of nicotinonitrile derivatives, which are privileged structures in medicinal chemistry due to their association with a wide range of biological activities . The scaffold is characterized by a pyridine nucleus substituted with a nitrile group and an anilino functionality from a 2,5-dichlorophenyl group, making it a valuable building block for the synthesis of more complex heterocyclic systems. Researchers utilize such compounds as key intermediates in the development of novel pharmacologically active agents. Specifically, analogs featuring nicotinonitrile and dichlorophenyl motifs have been investigated for their potential anti-microbial properties in molecular docking studies, suggesting a role in addressing drug-resistant bacteria . The presence of multiple nitrogen atoms and chlorine substituents provides distinct electronic properties that can be exploited in structure-activity relationship (SAR) studies and for optimizing interactions with biological targets. This product is intended for research and development purposes in laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,5-dichloroanilino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-4-10(14)11(6-9)17-12-8(7-15)2-1-5-16-12/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBDOMCVNBTSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=C(C=CC(=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2,5-Dichlorophenyl)amino)nicotinonitrile is a compound with significant potential in medicinal chemistry, characterized by its unique structure comprising a nicotinonitrile backbone and a 2,5-dichlorophenyl amino group. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₂H₇Cl₂N₃
  • Molecular Weight : 264.11 g/mol

The presence of the nitrile (-CN) group and the dichlorophenyl moiety enhances its lipophilicity, facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds in the nicotinonitrile class often exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic microorganisms. The compound's structure may contribute to increased membrane permeability, enhancing its efficacy against bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In particular, studies have demonstrated that this compound can inhibit the proliferation of human cancer cells, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • A549 (lung cancer)

The compound exhibits IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Molecular docking studies suggest that this compound interacts effectively with enzymes involved in cancer progression and microbial resistance. Specifically, it shows binding affinity to penicillin-binding proteins and sterol 14-alpha demethylase. These interactions elucidate its mechanism of action and highlight its potential therapeutic uses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological ActivityUnique Features
2-Amino-3-cyanopyridineStructureAntimicrobialLacks dichlorophenyl group
4-(2,5-Dichlorophenyl)-6-methoxy-nicotinonitrileStructureAntiproliferativeContains methoxy substituent
3-(4-Chlorophenyl)-nicotinonitrileStructureAnticancerDifferent halogen substitution pattern

The dichlorophenyl substitution in this compound enhances its biological activity compared to other compounds in the class.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for producing this compound.
  • In Vitro Studies : A study evaluated the cytotoxic effects against five cancer cell lines using the MTT assay, revealing strong inhibition at varying concentrations .
  • Binding Affinity Analysis : Docking studies revealed promising binding affinities (−4.315 to −5.966 Kcal/mol) for interactions with target proteins involved in microbial resistance and cancer progression .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-((2,5-Dichlorophenyl)amino)nicotinonitrile exhibits significant antimicrobial activity. Compounds within the nicotinonitrile class are known for their ability to inhibit bacterial growth and combat infections. The presence of the dichlorophenyl group enhances lipophilicity, which may improve interaction with microbial targets.

Anticancer Activity

In vitro studies have demonstrated that similar compounds can inhibit various cancer cell lines, suggesting that this compound may also possess anticancer properties. It has shown potential in targeting enzymes involved in cancer progression and microbial resistance through molecular docking studies .

Other Therapeutic Uses

The compound has been linked to several therapeutic activities, including:

  • Antiproliferative effects : Inhibition of cell proliferation in cancer models.
  • Anti-inflammatory properties : Potential use in treating inflammatory diseases.
  • Neuroprotective effects : Possible applications in neurodegenerative disorders due to its interactions with key biological pathways .

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step procedures that can be optimized through microwave-assisted synthesis to enhance yields and reduce reaction times. The ability to modify the compound's structure can lead to derivatives with improved biological activities.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound among similar compounds:

Compound NameStructureBiological ActivityUnique Features
2-Amino-3-cyanopyridineStructureAntimicrobialLacks dichlorophenyl group
4-(2,5-Dichlorophenyl)-6-methoxy-nicotinonitrileStructureAntiproliferativeContains methoxy substituent
3-(4-Chlorophenyl)-nicotinonitrileStructureAnticancerDifferent halogen substitution pattern

The dichlorophenyl substitution enhances the lipophilicity of this compound, potentially increasing its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • A study published in the Egyptian Journal of Chemistry reviewed various nicotinonitriles and their biological activities, emphasizing their role as anticancer agents and protein kinase inhibitors .
  • Research on GSK-3 inhibitors highlighted potential applications in treating insulin resistance and type 2 diabetes using structurally similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 2-((2,5-Dichlorophenyl)amino)nicotinonitrile and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Applications/Notes
This compound C₁₂H₇Cl₂N₃ 264.11 2,5-Dichlorophenylamino, nitrile Nicotinonitrile Pharmaceutical intermediate
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 2-Chlorophenylethylamino, nitrile Benzonitrile Potential kinase inhibitor
Nicotinonitrile, 2-(2-hydroxyethyl)-(6CI) C₈H₈N₂O 148.16 2-Hydroxyethyl, nitrile Nicotinonitrile Hydrophilic intermediate
3,7-Dimethyl-1H-indazole-5-carboxylic Acid C₁₀H₁₀N₂O₂ 190.20 Methyl groups, carboxylic acid Indazole Kinase inhibitor scaffold
Key Observations:

Core Heterocycle: The target compound’s nicotinonitrile core (pyridine ring with nitrile) differs from benzonitrile derivatives (e.g., 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile), which may reduce π-π stacking efficiency in biological targets compared to pyridine-based systems . Indazole derivatives (e.g., 3,7-Dimethyl-1H-indazole-5-carboxylic Acid) exhibit fused aromatic systems, enhancing rigidity and binding specificity .

Substituent Effects: The 2,5-dichlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, the 2-hydroxyethyl group in 2-(2-hydroxyethyl)-nicotinonitrile improves hydrophilicity (logP ~1.2), making it suitable for aqueous-phase reactions .

Market and Industrial Relevance

  • 2-(2-Hydroxyethyl)-nicotinonitrile is commercially significant, with established manufacturing protocols and applications in dyes and agrochemicals .
  • The target compound and its dichlorophenyl analogs are less prevalent in market reports but are increasingly studied as intermediates for antimalarial and antimicrobial agents due to their halogenated aromatic systems .

Preparation Methods

Synthetic Routes to 3-Cyanopyridine Derivatives

Multiple synthetic routes to 3-cyanopyridine (nicotinonitrile) and its derivatives have been documented, providing the essential scaffold for further functionalization:

Method Starting Material Reagents/Conditions Yield (%) Notes
1. Reaction of nicotinic acid with diphosphorus tetraiodide and ammonium carbonate Nicotinic acid Diphosphorus tetraiodide / ammonium carbonate 88 Efficient conversion to 3-cyanopyridine nucleus
2. Dehydration of nicotinic acid amide Nicotinic acid amide Copper(I) chloride + MSTFA or phosphorus pentoxide 84 Water elimination to form nitrile
3. Cyanation of 3-bromopyridine 3-Bromopyridine KCN with Pd2(dba)3 catalyst at 80 °C 93 High yield via palladium-catalyzed cyanation
4. Condensation of ethyl cyanoacetate with α,β-unsaturated ketones Ethyl cyanoacetate + substituted ketones Ammonium acetate, reflux Variable Produces 4,6-disubstituted-3-cyano-2-pyridones, precursors to nicotinonitriles

These methods highlight the versatility in preparing the nicotinonitrile core, with palladium-catalyzed cyanation offering industrially relevant high yields.

Conversion of Cyano-(2H)-pyridones to Nicotinonitriles

Furo[2,3-b]pyridine derivatives, structurally related to nicotinonitriles, have been synthesized by converting cyano-(2H)-pyridones to nicotinonitriles, followed by ring cyclization. This two-step process demonstrates the feasibility of modifying pyridone intermediates into nicotinonitrile frameworks.

Introduction of the 2,5-Dichlorophenylamino Group

Amination of Nicotinonitrile Derivatives

The key step to obtain 2-((2,5-Dichlorophenyl)amino)nicotinonitrile involves nucleophilic substitution or amination at the 2-position of the nicotinonitrile ring:

  • The 2-position of nicotinonitrile is activated for nucleophilic attack due to the electron-withdrawing nitrile group.
  • Reaction with 2,5-dichloroaniline or its derivatives under controlled conditions enables the formation of the amino linkage.

While specific protocols for this exact compound are limited in open literature, analogous reactions with substituted anilines and nicotinonitriles have been reported, often employing mild bases or catalysts in polar aprotic solvents at ambient or reflux temperatures.

Example Synthetic Procedure (Analogous)

A representative procedure for related compounds involves:

  • Dissolving the nicotinonitrile derivative in dry acetone or ethanol.
  • Adding 2,5-dichloroaniline and a base such as triethylamine or potassium carbonate.
  • Stirring the mixture at room temperature or reflux for several hours.
  • Isolating the product by filtration or extraction followed by recrystallization.

This approach is supported by the synthesis of related sulfonyl-amide acetophenone derivatives involving 2,5-dichlorophenyl groups, where reaction with amines in chloroform at room temperature gave moderate yields (around 50-60%).

Data Summary Table: Preparation Methods

Step Reaction Type Starting Materials Reagents/Conditions Yield (%) Reference
1 Cyanation of pyridine 3-Bromopyridine + KCN Pd2(dba)3 catalyst, 80 °C 93
2 Amination 3-Cyanopyridine + 2,5-dichloroaniline Base (e.g., triethylamine), solvent (acetone/ethanol), rt or reflux 50-70 (estimated) , inferred
3 Purification Recrystallization Ethanol or acetonitrile

Research Findings and Notes

  • The palladium-catalyzed cyanation method is preferred for industrial-scale synthesis due to high yield and selectivity.
  • Amination reactions with substituted anilines such as 2,5-dichloroaniline require careful control of reaction conditions to avoid side reactions like over-substitution or polymerization.
  • The dichlorophenyl substituent influences the electronic properties of the amino group, affecting reactivity and biological activity.
  • Purification by recrystallization from polar solvents yields high-purity compounds suitable for further applications in pharmaceutical synthesis.

Q & A

Q. How to statistically analyze non-linear dose-response curves for this compound?

  • Methodological Answer :
  • Curve Fitting : Use four-parameter logistic models (e.g., Hill equation) in GraphPad Prism or R (drc package).
  • Residual Analysis : Check for heteroscedasticity; apply log transformation if necessary.
  • Bootstrap Confidence Intervals : Estimate uncertainty in EC50_{50} values for robust reporting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((2,5-Dichlorophenyl)amino)nicotinonitrile
Reactant of Route 2
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2-((2,5-Dichlorophenyl)amino)nicotinonitrile

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